2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
2-{4-[(Decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(4-decoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C26H29NO6/c1-2-3-4-5-6-7-8-9-16-33-26(32)18-10-13-20(14-11-18)27-23(28)21-15-12-19(25(30)31)17-22(21)24(27)29/h10-15,17H,2-9,16H2,1H3,(H,30,31) |
InChI Key |
LOILYKFSPMKKNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline core. This can be achieved through a condensation reaction between a phthalic anhydride derivative and an amine.
Introduction of the Decyloxycarbonyl Group: The decyloxycarbonyl group can be introduced through an esterification reaction using decanol and a suitable carboxylic acid derivative.
Functionalization of the Phenyl Ring: The phenyl ring can be functionalized through various substitution reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The phenyl ring and other functional groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[(Decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-{4-[(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-{4-[(Methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness
The uniqueness of 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid lies in its specific structural features, such as the decyloxycarbonyl group, which may confer distinct biological activities and physicochemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-{4-[(Decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C26H29NO6
- Molecular Weight : 451.5 g/mol
- CAS Number : 331672-58-3
Synthesis
The synthesis of 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions, including acylation and cyclization processes. The specific synthetic route can significantly influence the yield and purity of the final product.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds in the isoindole family. For instance, compounds derived from similar structures have shown promising antifungal activity against various plant pathogens. Table 1 summarizes the antifungal efficacy of selected compounds:
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 7b | Alternaria solani | 85.9 |
| 7l | Rhizoctonia solani | 80.7 |
| 7a | Alternaria solani | 80.7 |
These findings suggest that modifications in the structure of isoindole derivatives can enhance their antifungal properties, potentially making them candidates for agricultural applications.
Cytotoxicity and Anticancer Potential
In addition to antifungal activity, some studies have investigated the cytotoxic effects of isoindole derivatives on cancer cell lines. For example, preliminary results indicate that certain structural modifications can lead to enhanced cytotoxicity against breast cancer cells. The mechanism appears to involve apoptosis and cell cycle arrest.
Case Studies
- Case Study on Antifungal Activity : A recent study evaluated the in vitro antifungal activity of a series of isoindole derivatives, including those structurally similar to our compound of interest. The results indicated that compounds with larger substituents at the para position exhibited higher inhibition rates against specific fungal strains.
- Case Study on Anticancer Activity : In a separate investigation, an isoindole derivative was tested against various cancer cell lines. The study found that specific modifications led to increased apoptosis in breast cancer cells, suggesting a potential therapeutic application in oncology.
Research Findings
Research has shown that the biological activity of isoindole derivatives is influenced by their structural features:
- Substituent Effects : The presence and nature of substituents on the aromatic rings significantly affect both antifungal and anticancer activities.
- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how these compounds interact with target enzymes and receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
